N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Overview
Description
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine (FPA) is a synthetic compound that has been studied extensively in recent years as a potential drug candidate for various diseases. FPA is a novel compound that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Crystal Structure and Molecular Analysis
- The crystal structure of compounds related to N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine, such as 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, has been studied. These structures show a twisted conformation of the central piperidine ring. Their structures have been optimized using density functional theory (DFT) calculations, and molecular docking studies suggest potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which may enhance sensitivity to apoptosis in certain cells and tumors (Venkateshan et al., 2019).
Photophysical Properties and Sensor Applications
- Triphenylamine derivatives with groups such as fluorophenyl and pyridinyl have been synthesized and characterized, showing pH-dependent absorptions and emissions. This indicates their potential use as pH sensors. Specifically, compounds like tris(4-(pyridin-4-yl)phenyl) amine demonstrate these photophysical properties, suggesting applications in sensing and monitoring environments (Hu et al., 2013).
Synthesis and Application in Imaging
- Synthesis of compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, related to the compound , has been reported. Such compounds are candidates for imaging dopamine D4 receptors, suggesting applications in neuroscience and diagnostic imaging (Eskola et al., 2002).
Hydrogen-Bond Basicity Studies
- The hydrogen-bond basicity of secondary amines, including those with 4-fluorophenyl groups, has been studied. This research contributes to understanding the chemical properties of such compounds, which is crucial in designing and synthesizing new pharmaceuticals or materials (Graton et al., 2001).
Anticancer Agent Development
- Novel amine derivatives of compounds like 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and showed potential as anticancer agents. These compounds have been characterized and tested against human cancer cell lines, demonstrating their application in developing new cancer therapies (Vinayak et al., 2017).
Fluorescence Quantum Yield Studies
- The photophysical properties of compounds like borondipyrromethene analogues in solvents, including those with piperidinyl groups, have been investigated. Understanding these properties can lead to applications in fluorescence-based technologies and materials science (Qin et al., 2005).
Synthesis and Evaluation for Muscarinic Acetylcholine Receptors
- Piperidyl and pyrrolidyl benzilates, related to the compound , have been synthesized and evaluated as ligands for muscarinic acetylcholine receptors. This suggests potential applications in neuroscience and pharmacology (Skaddan et al., 2000).
properties
IUPAC Name |
N-(4-fluorophenyl)-1-pyridin-4-ylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-13-1-3-14(4-2-13)19-15-7-11-20(12-8-15)16-5-9-18-10-6-16/h1-6,9-10,15,19H,7-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAYQSQMNQBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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